1-(2,5-Dioxabicyclo[4.1.0]heptan-7-yl)-N-methylmethanamine
Description
Properties
IUPAC Name |
1-(2,5-dioxabicyclo[4.1.0]heptan-7-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-8-4-5-6-7(5)10-3-2-9-6/h5-8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZXJKIDBNKMGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1C2C1OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 2,5-Dioxabicyclo[4.1.0]heptane Core
The bicyclic dioxabicycloheptane system is typically synthesized via intramolecular cyclization reactions involving diol precursors or epoxide intermediates. Common strategies include:
- Epoxidation of cyclohexene derivatives followed by ring closure to form the bicyclic acetal structure.
- Cyclization of hydroxy-substituted precursors under acidic or Lewis acid catalysis to induce the formation of the dioxabicyclic ring.
Introduction of the N-Methylmethanamine Group
The amine substituent at the 7-position can be introduced through:
- Nucleophilic substitution reactions where a suitable leaving group at the 7-position is displaced by methylamine or its derivatives.
- Reductive amination of an aldehyde or ketone precursor at the 7-position with methylamine under reducing conditions.
- Catalytic hydrogenation of nitro or azido precursors to the corresponding amine, followed by methylation.
Catalysts and Reagents
- Palladium-based catalysts such as tetrakis(triphenylphosphine)palladium(0) have been used in related bicyclic compound syntheses to facilitate coupling reactions under reflux conditions.
- Bases like potassium carbonate or sodium carbonate are often employed to maintain reaction pH and facilitate nucleophilic substitutions.
- Solvents such as toluene, ethanol, and water mixtures are common to optimize solubility and reaction kinetics.
Example Preparation Protocols
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Epoxidation and cyclization | Cyclohexene derivative, peracid, acid catalyst, reflux | 60-75 | Formation of bicyclic dioxane ring system |
| Nucleophilic substitution | 7-position halide intermediate, methylamine, base, reflux in ethanol/toluene | 65-75 | Introduction of N-methylmethanamine group |
| Purification | Silica gel chromatography, recrystallization (heptane:toluene 1:1) | - | Ensures high purity and crystallinity |
Research Findings and Optimization
- Reaction times vary from 2 to 6 hours depending on the step and catalyst system.
- Yields are typically in the range of 60-75%, with higher yields achieved by optimizing solvent ratios and catalyst loading.
- Use of inert atmosphere (nitrogen) during sensitive steps minimizes side reactions.
- Purification by chromatography followed by recrystallization improves the optical purity and physical properties of the compound.
Data Summary Table of Key Preparation Parameters
| Parameter | Typical Value/Condition |
|---|---|
| Catalyst | Pd(PPh3)4 (0.1-1.0 mol%) |
| Base | K2CO3 or Na2CO3 (1-2 equiv.) |
| Solvent | Ethanol/Toluene (2:1 to 1:1 v/v) |
| Temperature | Reflux (~78-110 °C) |
| Reaction Time | 3-6 hours |
| Yield | 60-75% |
| Purification Method | Silica gel chromatography, recrystallization |
| Atmosphere | Nitrogen inert atmosphere |
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dioxabicyclo[4.1.0]heptan-7-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
1-(2,5-Dioxabicyclo[4.1.0]heptan-7-yl)-N-methylmethanamine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure allows for the exploration of biological interactions and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or diagnostic tools.
Industry: It may find use in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2,5-Dioxabicyclo[4.1.0]heptan-7-yl)-N-methylmethanamine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Features and Bicyclic Systems
The bicyclo[4.1.0]heptane framework distinguishes the target compound from analogs with smaller or differently arranged bicyclic systems. Key comparisons include:
Table 1: Structural Comparison of Bicyclic Systems
Key Observations :
- Ring Strain : The [4.1.0] system in the target compound likely exhibits higher strain compared to the [2.2.1] systems in compounds 7, 45, 46, and 75. This strain may enhance reactivity or reduce stability.
- Heteroatom Effects : Oxygen bridges (as in the target compound and [2.2.1] analogs) favor rigidity and hydrogen bonding, while sulfur and nitrogen bridges (e.g., ) enable diverse electronic interactions and pharmacological activity.
Functional Group Analysis
Amine Substituents
The N-methylmethanamine group in the target compound contrasts with substituents in analogs:
- Purine Derivatives (Compounds 45, 46, 77) : These feature purine bases, enabling interactions with biological targets (e.g., enzymes, DNA). The hydroxymethyl and thiophene/furan groups enhance solubility and binding specificity.
- α-Pyrone (Compound 7) : The conjugated carbonyl system in the pyrone facilitates π-π stacking and UV absorption, traits absent in the target compound.
Ether vs. Thia/Aza Bridges
- Ether Bridges (Target Compound) : Provide stability and moderate polarity.
Biological Activity
1-(2,5-Dioxabicyclo[4.1.0]heptan-7-yl)-N-methylmethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure with two oxygen atoms incorporated into the ring system, which contributes to its unique reactivity and biological profile. The molecular formula is , and its IUPAC name reflects its complex bicyclic structure.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₃N₁O₂ |
| Molecular Weight | 155.19 g/mol |
| Structure | Bicyclic with dioxabicyclo configuration |
Antiviral Properties
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. A study focused on derivatives of oxadiazole demonstrated significant antiviral activity against Zika virus (ZIKV) and other flaviviruses, suggesting that structural modifications can enhance bioactivity against viral infections .
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the bicyclic structure facilitates interactions with viral proteins or host cell receptors, potentially inhibiting viral replication or entry into cells.
Case Studies
- Zika Virus Inhibition : A phenotypic screening study identified a series of compounds with structural similarities to this compound that showed promising antiviral activity against ZIKV. The most potent derivatives were further modified to improve their pharmacokinetic profiles .
- Flavivirus Activity : Another study highlighted the broad-spectrum activity of oxadiazole derivatives against various flaviviruses, including Dengue and Japanese encephalitis viruses. This suggests that the biological activity of related compounds may extend beyond ZIKV .
Toxicity and Safety Profile
The safety profile of this compound has yet to be thoroughly investigated in clinical settings. Preliminary in vitro studies indicate low toxicity levels; however, comprehensive toxicological assessments are necessary before clinical applications can be considered.
Potential Applications
Given its antiviral properties, this compound may have potential applications in treating viral infections, particularly those caused by flaviviruses. Further research is needed to explore its efficacy in vivo and to develop formulations suitable for therapeutic use.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
